molecular formula C18H23N5O B2823445 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326825-74-4

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B2823445
CAS No.: 1326825-74-4
M. Wt: 325.416
InChI Key: QKSBXKJNVUIQEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

Apoptosis Induction and Tubulin Polymerization Inhibition

One study details the design, synthesis, and biological evaluation of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates. These compounds, including a specific analogue with significant cytotoxicity against cancer cell lines, were investigated for their ability to induce apoptosis and inhibit tubulin polymerization. The research highlighted the potential of these compounds in cancer therapy, particularly in inducing cell death and inhibiting cancer cell proliferation through the disruption of tubulin dynamics (Manasa et al., 2020).

Antimicrobial Activities

Another study focused on the synthesis and biological activity evaluation of triazole analogues of piperazine. These novel compounds were tested for their antibacterial activity against various pathogenic bacteria, revealing that certain derivatives exhibited significant inhibition of bacterial growth. This research underscores the potential of triazole-piperazine analogues as promising agents in the development of new antimicrobial therapies (Nagaraj et al., 2018).

Catalytic Applications

Research on iridium(I) complexes with upper rim functionalized PTA derivatives (PTA = 1,3,5-Triaaza-7-phosphaadamantane) explored their use in catalytic hydrogenations. This work highlights the versatility and potential applications of such complexes in catalysis, particularly in the enantioselective synthesis and hydrogenation processes, which are crucial in the pharmaceutical and chemical industries (Guerriero et al., 2011).

Fluorescent Logic Gates

The development of solvent-polarity reconfigurable fluorescent logic gates using compounds that include a piperazine receptor and a 4-amino-N-aryl-1,8-naphthalimide fluorophore demonstrates innovative applications in sensing and molecular electronics. These compounds can switch between different logic gate operations based on the solvent polarity, indicating their potential in creating responsive and adaptable molecular systems (Gauci & Magri, 2022).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-7-21-8-10-22(11-9-21)18(24)17-13-23(20-19-17)16-6-5-14(2)15(3)12-16/h4-6,12-13H,1,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBXKJNVUIQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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